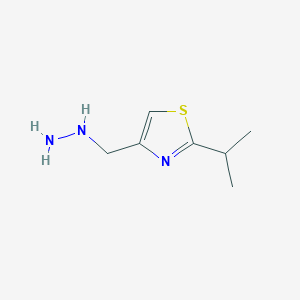![molecular formula C42H33NO2P2 B12959518 N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a chiral phosphine ligand known for its high yield and enantioselective results in synthesis. This compound is utilized in various chemical reactions, particularly in enantioselective synthesis, making it a valuable tool in the field of asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves the reaction of diphenylphosphine with 1,2,3,4-tetrahydronaphthalene under specific conditions to form the phosphine ligand. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine ligands, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: It is used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mecanismo De Acción
The mechanism of action of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its role as a chiral ligand. It binds to metal centers in catalytic reactions, creating a chiral environment that facilitates enantioselective synthesis. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
- ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine stands out due to its high enantioselectivity and yield in synthesis. Its unique structure allows for efficient binding to metal centers, making it a valuable tool in asymmetric synthesis compared to other similar compounds.
Propiedades
Fórmula molecular |
C42H33NO2P2 |
|---|---|
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2 |
Clave InChI |
LPTNEOOYKMYGKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)









![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)


